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molecular formula C10H10N2O2 B8475632 1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol

1,7,8,9-Tetrahydro-pyrano[2,3-g]indazol-8-ol

Cat. No. B8475632
M. Wt: 190.20 g/mol
InChI Key: MCNKELUNDMAWPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06881749B2

Procedure details

To a solution of the product of Step E (1.44 g, 4.75 mmol) in methanol (100 mL) was added saturated aqueous potassium carbonate (10 mL) and the mixture stirred for 18 h at ambient temperature. Water (200 mL) was added to the reaction mixture and the pH adjusted to 7 with conc HCl followed by extraction ethyl acetate (5×100 mL). The combined extracts were dried (MgSO4) and evaporated to tan solid (0.84 g, 93%): 1H NMR (DMSO-d6) δ 12.77 (s, 1H), 7.94 (s, 1H), 7.49 (d, J=6.0 Hz, 1H), 6.66 (d, J=6.0 Hz, 1H), 5.02 (t, J=6.0 Hz, 1H), 4.85-4.95 (m, 1H), 3.62 (m, 2H), 2.9-3.4 (m, 2H); LC/MS (+APCI) m/z 191 (M+H).
Name
product
Quantity
1.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(NC([N:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:19][C:20](=O)C)[C:13]=2[CH2:15][CH:16]2C[O:17]2)[CH:8]=[N:7]1)=O)C.C(=O)([O-])[O-].[K+].[K+].O.Cl>CO>[NH:6]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]3[O:19][CH2:20][CH:16]([OH:17])[CH2:15][C:13]3=2)[CH:8]=[N:7]1 |f:1.2.3|

Inputs

Step One
Name
product
Quantity
1.44 g
Type
reactant
Smiles
C(C)NC(=O)N1N=CC2=CC=C(C(=C12)CC1OC1)OC(C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 18 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction ethyl acetate (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to tan solid (0.84 g, 93%)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
N1N=CC2=CC=C3C(=C12)CC(CO3)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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